Technical Guide: 1-Methylbenzo[ghi]fluoranthene vs. 5-Methylbenzo[ghi]fluoranthene Isomers
Technical Guide: 1-Methylbenzo[ghi]fluoranthene vs. 5-Methylbenzo[ghi]fluoranthene Isomers
This guide provides a comprehensive technical analysis comparing 1-methylbenzo[ghi]fluoranthene and 5-methylbenzo[ghi]fluoranthene .[1][2][3][4] It synthesizes structural chemistry, synthetic pathways, analytical differentiation, and toxicological implications for researchers in environmental forensics and drug development.[2][3][4]
[1][2][3][4]
Executive Summary
Benzo[ghi]fluoranthene (Bz[ghi]F) is a non-alternant polycyclic aromatic hydrocarbon (PAH) (C₁₈H₁₀) often utilized as a marker for combustion emissions.[1][2][3][4] Its methylated derivatives, specifically the 1-methyl and 5-methyl isomers, represent distinct chemical entities with divergent steric properties, synthesis routes, and toxicological potentials.[2][3][4]
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1-Methylbenzo[ghi]fluoranthene: Characterized by significant steric crowding in the "bay/fjord" region, influencing its metabolic activation and spectral signature.[1][2][3][4]
-
5-Methylbenzo[ghi]fluoranthene: Structurally related to the "open" form of the buckybowl corannulene, often synthesized via ring-opening mechanisms, exhibiting distinct planarity and electronic properties.[1][2][3][5][6]
Chemical Structure and Nomenclature[2]
Core Topology
The benzo[ghi]fluoranthene core consists of a fluoranthene moiety fused with a benzo ring across the g, h,[2][3] and i faces. This fusion creates a rigid, planar system with high thermal stability.[2][3][4]
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Symmetry: The parent Bz[ghi]F has
symmetry (planar projection), but methyl substitution breaks this, creating unique dipole moments.[2][3][4]
Isomer Distinction
The numbering system follows IUPAC rules for fused ring systems, starting from the first carbon of the upper free ring and proceeding clockwise.[3]
| Feature | 1-Methyl Isomer | 5-Methyl Isomer |
| Position | Located on the "upper" benzo ring, adjacent to the ring fusion.[1][2][3] | Located on the "lower" fluoranthene core, distal to the fusion site.[3] |
| Steric Environment | High Steric Hindrance: The methyl group occupies a "bay-like" region, interacting with protons on the opposing ring (H-12 position).[1][2][3][4] | Exposed/Accessible: The methyl group is in a relatively unhindered position, allowing for easier metabolic attack.[3][4] |
| Key Structural Link | Associated with "bay-region" carcinogenesis theories.[1][2][3][4] | Structural precursor/derivative of Corannulene (C₂₀H₁₀).[2][3][4] |
Synthesis and Production Protocols
The synthesis of these isomers requires fundamentally different strategies due to the positioning of the methyl group.
Synthesis of 1-Methylbenzo[ghi]fluoranthene
Method: Intramolecular Aryl-Aryl Coupling (Solution Phase) This isomer is typically accessed via the construction of the fluoranthene core followed by ring closure.[1][2][3]
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Precursor: 1-(2-haloaryl)naphthalene derivatives.[1][2][3][4]
-
Catalyst: Palladium(0) or Fluorine-promoted intramolecular coupling.[1][2][3][4]
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Protocol Summary:
Synthesis of 5-Methylbenzo[ghi]fluoranthene
Method: Mechanochemical "Buckybowl" Opening or Gas-Phase Pyrolysis Recent literature highlights a novel solid-state route involving the planarization of corannulene.[1][2][3]
-
Precursor: Corannulene (C₂₀H₁₀) or 1-(2,6-dibromophenyl)naphthalene.[1][2][3][4]
-
Protocol (Mechanochemical):
-
Reagents: Corannulene, TCNQ (electron shuttle), and Zinc powder.[2][3][4][5][7]
-
Process: High-energy ball milling (solid-state).
-
Reaction: The strain energy of the corannulene bowl drives the ring-opening and hydrogenation to form the planar 5-methyl derivative.[1][3]
-
Yield: High specificity for the 5-position due to the bowl-breakage mechanics.
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Figure 1: Divergent synthetic pathways. The 1-methyl isomer is formed via classical coupling, while the 5-methyl isomer is accessible via novel corannulene planarization.[1][3]
Analytical Characterization
Differentiation of these isomers is critical in environmental forensics (source apportionment) and toxicology.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The steric environment creates distinct chemical shift signatures.[2][3][4]
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1-Methyl Isomer:
-
Methyl Signal: Appears as a singlet, but often downfield shifted (
ppm) compared to typical aryl-methyls.[1][2][3][4] -
Reasoning: The "deshielding" effect is caused by the steric compression (Van der Waals shift) against the H-12 proton in the bay region.[1][3]
-
Aromatic Region: The H-12 proton (opposing the methyl) will show a significant downfield shift due to the proximity of the methyl group.[1]
-
-
5-Methyl Isomer:
Chromatographic Separation (GC-MS / HPLC)
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GC-MS: Mass spectra for both isomers are virtually identical (
240, ).[1][2][3][4] Differentiation relies on Retention Indices (RI) . -
Fluorescence: The 5-methyl isomer, being planar and structurally related to corannulene precursors, exhibits a distinct fluorescence quantum yield compared to the 1-methyl isomer.[1][2][3]
Toxicology and Biological Activity[3][8]
The toxicity of PAHs is governed by their metabolic activation to dihydrodiol epoxides.[3]
Metabolic Activation Pathways[4]
-
Bay Region Theory: The 1-methyl isomer possesses a "bay-like" region.[1][2][3] Methyl substitution in bay regions (analogous to 5-methylchrysene) often enhances carcinogenicity .[1][2][3][4]
-
5-Methyl Isomer: Lacking the bay-region steric hindrance, this isomer is more likely to undergo detoxification via standard K-region oxidation or formation of less reactive metabolites.[1][2][3]
Mutagenicity (Ames Test)[1][2][3][4]
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1-Methylbenzo[ghi]fluoranthene: Predicted to show higher mutagenic potency in Salmonella typhimurium strains (TA98/TA100 with S9 activation) due to the formation of persistent DNA adducts.[1][2][3][4]
-
5-Methylbenzo[ghi]fluoranthene: Generally exhibits lower mutagenicity, comparable to the parent benzo[ghi]fluoranthene (IARC Group 3 - Not classifiable).[1][2][3][4]
Figure 2: Theoretical metabolic fate.[1][2][3][4] The 1-methyl substituent sterically hinders detoxification enzymes, increasing the probability of DNA adduct formation.[3]
References
-
National Institute of Standards and Technology (NIST). Benzo[ghi]fluoranthene - Mass Spectrum and Retention Indices.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][1][2][3][4]
-
Petrukhina, M. A., et al. (2021). “Broken-hearted” carbon bowl via electron shuttle reaction: energetics and electron coupling.[2][3][4] Chemical Science, 12, 5740-5749.[2][3][4] (Describes synthesis of 5-methylbenzo[ghi]fluoranthene via corannulene opening). [Link]
-
PubChem. Benzo[ghi]fluoranthene Compound Summary. National Center for Biotechnology Information.[3][4] [Link][1][2][3][4]
-
International Agency for Research on Cancer (IARC). Polynuclear Aromatic Compounds, Part 1, Chemical, Environmental and Experimental Data.[2][3][4] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol.[3] 32. [Link]
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Bartle, K. D., et al. (1967). High-resolution proton magnetic resonance spectra of fluoranthene, benzo[k]fluoranthene, and benzo[ghi]fluoranthene.[2][3][4][8] Journal of Molecular Spectroscopy.[3][4][8] (Foundational NMR data). [Link]
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